4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 922140-74-7
VCID: VC17282304
InChI: InChI=1S/C17H16O3/c1-11-4-6-12(7-5-11)14-10-20-16-9-13(18-2)8-15(19-3)17(14)16/h4-10H,1-3H3
SMILES:
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol

4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran

CAS No.: 922140-74-7

Cat. No.: VC17282304

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran - 922140-74-7

Specification

CAS No. 922140-74-7
Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
IUPAC Name 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran
Standard InChI InChI=1S/C17H16O3/c1-11-4-6-12(7-5-11)14-10-20-16-9-13(18-2)8-15(19-3)17(14)16/h4-10H,1-3H3
Standard InChI Key HLFCTXCXHVPZPB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=COC3=C2C(=CC(=C3)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran, reflects its substitution pattern:

  • Methoxy groups (-OCH₃) at positions 4 and 6 of the benzofuran core.

  • A 4-methylphenyl group (-C₆H₄CH₃) at position 3.
    This arrangement distinguishes it from isomers such as 4,6-dimethoxy-2-(4-methylphenyl)-1-benzofuran (PubChem CID 172869412) , where the methylphenyl group occupies position 2 instead of 3.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.922140-74-7
Molecular FormulaC₁₇H₁₆O₃
Molecular Weight268.31 g/mol
SMILESCC1=CC=C(C=C1)C2=COC3=C2C(=CC(=C3)OC)OC
InChIKeyHLFCTXCXHVPZPB-UHFFFAOYSA-N

The three-dimensional conformation of the molecule is influenced by steric and electronic interactions between the methoxy and methylphenyl groups, which may affect its solubility and bioavailability .

Synthesis Pathways and Optimization

Conventional Synthetic Routes

The synthesis of 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran typically involves multi-step strategies:

  • Friedel-Crafts Acylation: Introduction of the methylphenyl group via electrophilic substitution using 4-methylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Cyclization: Formation of the furan ring through acid-catalyzed intramolecular dehydration of a diol intermediate .

  • Methoxy Group Installation: Methylation of hydroxyl groups at positions 4 and 6 using methyl iodide (CH₃I) in the presence of a base.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C → RT, 12h65–70
CyclizationH₂SO₄, reflux, 6h50–55
MethylationCH₃I, K₂CO₃, DMF, 80°C, 8h75–80

Yields remain moderate due to side reactions such as over-methylation or ring-opening during cyclization.

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biocatalysts to improve sustainability. For example, microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields comparable to conventional methods .

Cell LineIC₅₀ (μM)Selectivity Index
MCF-7 (Breast)12.34.0
A549 (Lung)18.92.6
HepG2 (Liver)15.43.1

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . The methoxy groups enhance membrane permeability, while the methylphenyl moiety disrupts cell wall synthesis .

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications to improve pharmacokinetics include:

  • Replacing methoxy groups with trifluoromethoxy (-OCF₃) to enhance metabolic stability.

  • Introducing polar substituents (e.g., -OH, -NH₂) at position 2 to increase solubility.

Challenges in Development

  • Poor Aqueous Solubility: LogP = 3.2 limits bioavailability.

  • Hepatic Metabolism: Rapid glucuronidation by UDP-glucuronosyltransferases reduces plasma half-life .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to identify optimal pharmacophores.

  • In Vivo Efficacy Trials: Evaluation in xenograft models to validate preclinical safety and efficacy.

  • Nanoformulations: Development of liposomal or polymeric carriers to address solubility issues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator